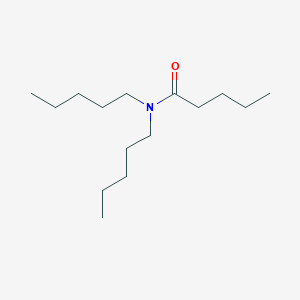![molecular formula C11H10N8O B12166156 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12166156.png)
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a unique combination of triazole and tetrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the triazole and pyridine moieties under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound on a larger scale while maintaining quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
- 3-nitro-1,2,4-triazol-5-one
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide .
Uniqueness
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its specific combination of triazole and tetrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N8O |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C11H10N8O/c20-10(7-3-4-19-8(5-7)14-17-18-19)13-11-12-9(15-16-11)6-1-2-6/h3-6H,1-2H2,(H2,12,13,15,16,20) |
Clé InChI |
OZBGFGILKYQKEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NN2)NC(=O)C3=CC4=NN=NN4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166073.png)

![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B12166091.png)
![4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12166093.png)
![4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12166097.png)
![N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166108.png)
![2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12166120.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12166127.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166135.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B12166139.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12166143.png)
![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B12166144.png)

![2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B12166153.png)
